2-ethyl-N-(2-hydroxyphenyl)hexanamide
Description
2-ethyl-N-(2-hydroxyphenyl)hexanamide is a substituted hexanamide derivative characterized by a 2-ethylhexanamide backbone linked to a 2-hydroxyphenyl group.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-ethyl-N-(2-hydroxyphenyl)hexanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-8-11(4-2)14(17)15-12-9-6-7-10-13(12)16/h6-7,9-11,16H,3-5,8H2,1-2H3,(H,15,17) |
InChI Key |
JABYPRDEKBFQLQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1O |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-ethyl-N-(2-hydroxyphenyl)hexanamide with key analogs, highlighting substituent variations and their implications:
Key Observations :
- Substituent Effects : The 2-hydroxyphenyl group in the parent compound may facilitate intramolecular hydrogen bonding, reducing solubility compared to meta-substituted analogs (e.g., 3-hydroxyphenyl derivative) .
- Trifluoroacetamido Modification : Compound 6a demonstrates enhanced HDAC inhibitory activity due to the electron-withdrawing trifluoroacetamido group, which improves zinc-binding affinity in enzyme active sites .
- Pyrrolidine Derivatives : Compounds like 3.26 exhibit larger molecular weights and modified pharmacological profiles, targeting acetylcholinesterase reactivation in antidote development .
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